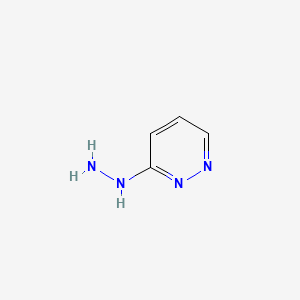
3-Hydrazinylpyridazine
Vue d'ensemble
Description
3-Hydrazinylpyridazine is a chemical compound that has been explored for various synthetic applications and as an intermediate in the production of pharmaceuticals and pesticides. The interest in this compound stems from its structural properties and reactivity, which make it a valuable precursor in organic synthesis, including the synthesis of antihypertensive agents and antiproliferative compounds.
Synthesis Analysis
The synthesis of 3-Hydrazinylpyridazine and its derivatives often involves multi-step reactions, starting from basic pyridazine structures. For instance, derivatives of 3-hydrazinopyridazine have been synthesized for their potential antihypertensive activity, involving reactions of 3,6-dichloropyridazine with N-monoalkylbenzylamines, followed by hydrazination and debenzylation (Parravicini et al., 1978). Similarly, the synthesis of 3-chloro-4-methylpyridazine, an important intermediate for pesticides and antiviral drugs, involves hydrazine hydrate and citraconic anhydride, showcasing the compound's relevance in industrial applications (Yang Shao-juan, 2012).
Molecular Structure Analysis
Studies on the molecular structure of 3-Hydrazinylpyridazine compounds, such as 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, reveal planar configurations and the orientation of substituent groups, which are crucial for understanding their reactivity and interaction with biological targets. The crystal structure analysis provides insights into hydrogen bonding and molecular interactions, important for designing compounds with specific biological activities (Ather et al., 2010).
Chemical Reactions and Properties
3-Hydrazinylpyridazine undergoes various chemical reactions, forming a diverse array of derivatives with potential biological activities. For example, the formation of triazolo- and triazinopyridazine derivatives through reactions with aldehydes and subsequent cyclization processes highlights the compound's versatility in synthesizing new pharmacological agents (F. Yassin, 2009).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
3-Hydrazinylpyridazine has been used as a base to obtain a new series of pyrazolylpyridazine derivatives . These compounds have been found to have a stimulating effect on plant growth .
Results or Outcomes
Biological screening identified a number of these compounds that have a stimulating effect on plant growth .
Antiviral Activity Against Hepatitis A Virus (HAV)
Specific Scientific Field
This application is in the field of Medicinal Chemistry and Virology .
Summary of the Application
3-Hydrazinylpyridazine has been used to synthesize new pyridazine derivatives for evaluation of their antiviral activity against Hepatitis A Virus (HAV) .
Results or Outcomes
Pharmacological screening was performed for the new compounds. One of the compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1,2,4]triazine-3(4H)-thione, showed the highest effect against HAV .
Orientations Futures
Propriétés
IUPAC Name |
pyridazin-3-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRGNBTVTHPFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485431 | |
| Record name | 3-Hydrazinopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinylpyridazine | |
CAS RN |
40972-16-5 | |
| Record name | 3-Hydrazinopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



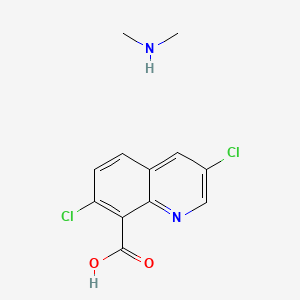
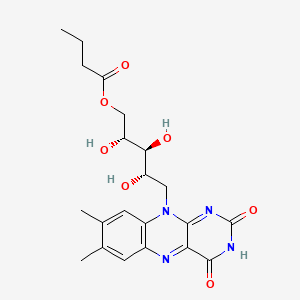
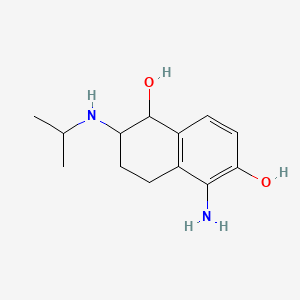

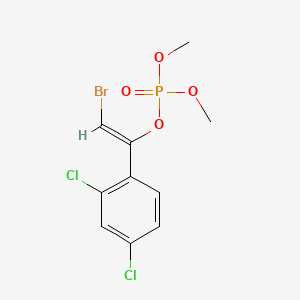
![[(8S,9R,13R,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1252293.png)
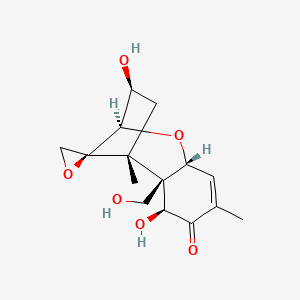
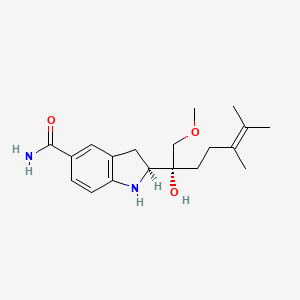
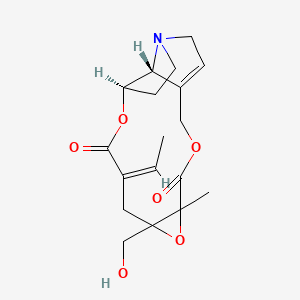
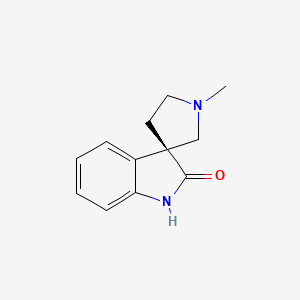
![(1S,4S,5R,6S,8R,9S,13S,16S,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252305.png)
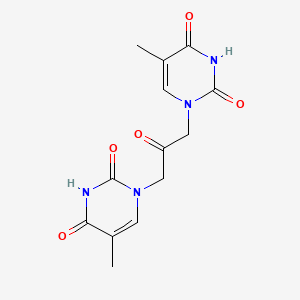
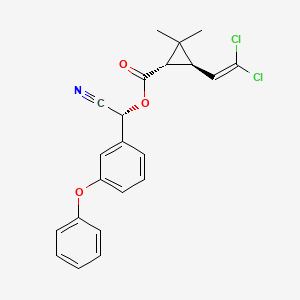
![Bis[3-(trifluoromethyl)phenyl]diselane](/img/structure/B1252309.png)